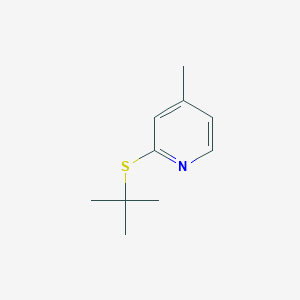![molecular formula C22H44O5S B098696 (Z)-1-[(octadec-9-enyloxy)methyl]propyl hydrogen sulphate CAS No. 18366-27-3](/img/structure/B98696.png)
(Z)-1-[(octadec-9-enyloxy)methyl]propyl hydrogen sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1-[(octadec-9-enyloxy)methyl]propyl hydrogen sulphate, commonly known as OMPHS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. OMPHS is a derivative of oleic acid, which is a monounsaturated omega-9 fatty acid found in various plant and animal sources.
Aplicaciones Científicas De Investigación
OMPHS has been studied for its potential applications in various fields, including biochemistry, biotechnology, and medicine. It has been used as a surfactant in the synthesis of nanoparticles, as well as a stabilizer for enzymes and proteins. OMPHS has also been studied for its potential use as a drug delivery vehicle, due to its ability to form micelles in aqueous solutions.
Mecanismo De Acción
The mechanism of action of OMPHS is not fully understood. However, it is believed to interact with cell membranes, leading to changes in membrane structure and function. OMPHS has also been shown to interact with proteins, leading to changes in their conformation and activity.
Biochemical and Physiological Effects:
OMPHS has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, as well as inhibit the activity of certain enzymes, such as acetylcholinesterase. OMPHS has also been shown to have anti-inflammatory effects, as well as the ability to reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
OMPHS has several advantages for lab experiments, including its ability to form micelles in aqueous solutions, its stability in various pH and temperature conditions, and its biocompatibility. However, OMPHS also has limitations, including its potential toxicity at high concentrations and its limited solubility in water.
Direcciones Futuras
There are several future directions for research on OMPHS. One area of research is the development of OMPHS-based drug delivery systems, which could improve the efficacy and safety of existing drugs. Another area of research is the study of OMPHS as a potential treatment for neurodegenerative diseases, due to its ability to inhibit acetylcholinesterase. Additionally, further research is needed to understand the mechanism of action of OMPHS and its potential toxicity at high concentrations.
In conclusion, OMPHS is a promising compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of OMPHS and its applications.
Métodos De Síntesis
The synthesis method for OMPHS involves the reaction of oleic acid with chlorosulfonic acid, followed by the reaction with 1,3-propanediol. The resulting product is then treated with sodium hydroxide to obtain OMPHS. The purity of the final product can be improved by recrystallization.
Propiedades
Número CAS |
18366-27-3 |
|---|---|
Nombre del producto |
(Z)-1-[(octadec-9-enyloxy)methyl]propyl hydrogen sulphate |
Fórmula molecular |
C22H44O5S |
Peso molecular |
420.6 g/mol |
Nombre IUPAC |
1-[(Z)-octadec-9-enoxy]butan-2-yl hydrogen sulfate |
InChI |
InChI=1S/C22H44O5S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26-21-22(4-2)27-28(23,24)25/h11-12,22H,3-10,13-21H2,1-2H3,(H,23,24,25)/b12-11- |
Clave InChI |
CXECSFAECLYBNS-QXMHVHEDSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCCOCC(CC)OS(=O)(=O)O |
SMILES |
CCCCCCCCC=CCCCCCCCCOCC(CC)OS(=O)(=O)O |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCOCC(CC)OS(=O)(=O)O |
Otros números CAS |
18366-27-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



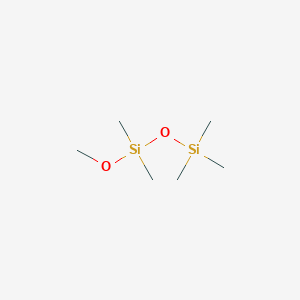
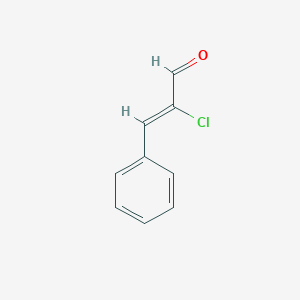
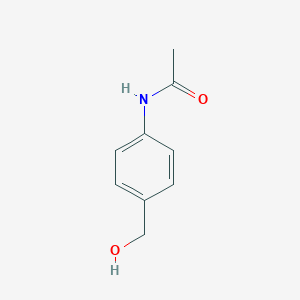
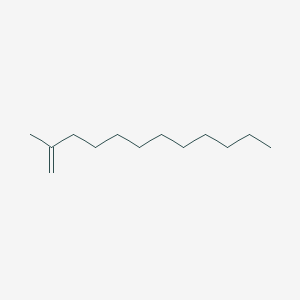
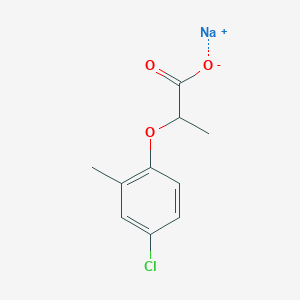
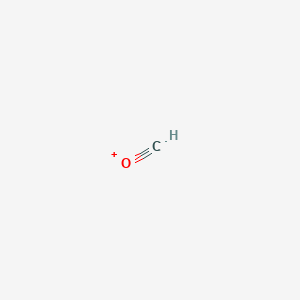
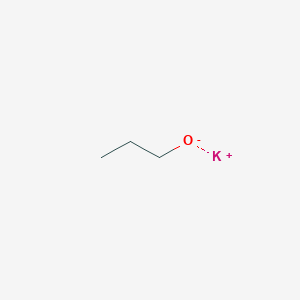
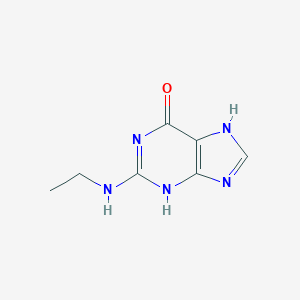
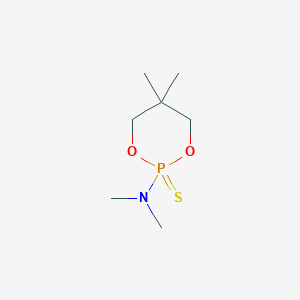
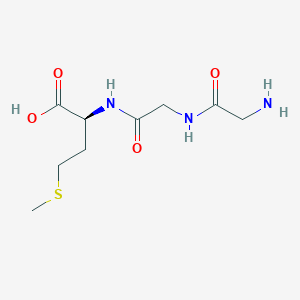
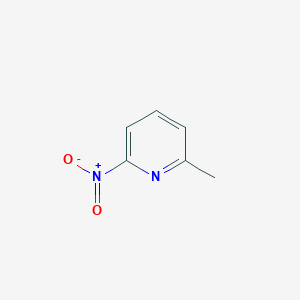
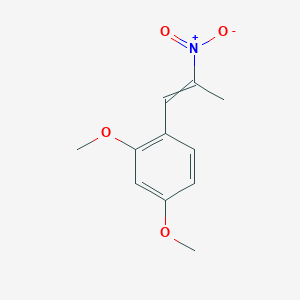
![alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate](/img/structure/B98638.png)
